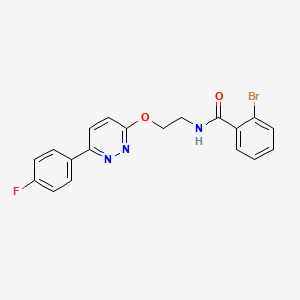![molecular formula C9H8ClN3OS2 B2409783 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one CAS No. 956206-97-6](/img/structure/B2409783.png)
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a sophisticated organic compound notable for its diverse applications across various scientific fields. It is characterized by its unique structure, combining pyrazole and thiazolone moieties, which contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process:
Step 1: : Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole. This involves chlorination of 1,3-dimethylpyrazole using reagents like phosphorus oxychloride.
Step 2: : Formation of the thiazolone ring via a cyclization reaction. Typically, reagents such as thiourea and α-haloketones are used.
Step 3: : The final condensation step where 5-chloro-1,3-dimethyl-1H-pyrazole is coupled with the thiazolone precursor under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial context, production may be scaled up using optimized reaction conditions, catalysts to enhance yield, and automated processes to maintain consistency. Solvents like dimethyl sulfoxide or methanol might be used, and reaction temperatures carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atom in the thiazolone ring can undergo oxidation forming sulfoxides or sulfones.
Reduction: : Reductive amination can be employed to modify the pyrazole ring.
Substitution: : Halogen atoms (like chlorine) can be substituted by other groups under nucleophilic conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride or lithium aluminium hydride.
Substitution: : Nucleophiles like amines or thiols.
Major Products
The products formed vary based on the reaction type but may include sulfoxides, sulfones, substituted pyrazoles, and various aminated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Serves as a ligand in metal-catalyzed reactions.
Synthesis: : Used as an intermediate in the synthesis of more complex molecules.
Biology
Bioactive Compound: : Exhibits potential as an antimicrobial agent due to its ability to disrupt bacterial cell processes.
Medicine
Pharmacology: : Investigated for its anti-inflammatory and anticancer properties.
Industry
Agriculture: : Used in the formulation of pesticides due to its ability to inhibit specific enzyme functions in pests.
Material Science: : Applied in the development of novel materials with enhanced properties.
Mechanism of Action
5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one exerts its effects by interacting with molecular targets such as enzymes and receptors. In antimicrobial applications, it inhibits bacterial enzyme activity, leading to cell death. In medicinal contexts, it may interfere with signaling pathways crucial for cancer cell proliferation.
Comparison with Similar Compounds
Compared to other pyrazole-thiazolone compounds, 5-[(Z)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one stands out due to its specific substituents, which enhance its chemical stability and bioactivity.
Similar Compounds
5-[(Z)-(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one: : Lacks the chlorine atom, resulting in different reactivity.
5-[(E)-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one: : Geometric isomer, exhibiting different physical and chemical properties.
This compound's unique structure and versatile applications make it a subject of ongoing research in multiple scientific domains.
Properties
IUPAC Name |
(5Z)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3OS2/c1-4-5(7(10)13(2)12-4)3-6-8(14)11-9(15)16-6/h3H,1-2H3,(H,11,14,15)/b6-3- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOALEHURGJXLRX-UTCJRWHESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C2C(=O)NC(=S)S2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C\2/C(=O)NC(=S)S2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2409701.png)
![4-(4-{4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2409703.png)

![[2-(Cyclododecylamino)-2-oxoethoxy]acetic acid](/img/structure/B2409706.png)
![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)


![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)


